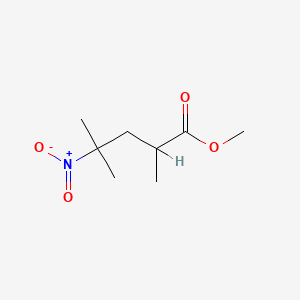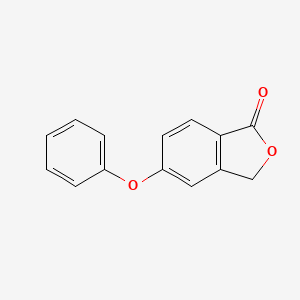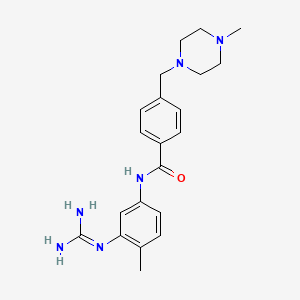
9,3':6',9''-Tercarbazole
Descripción general
Descripción
9,3':6',9''-Tercarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives have been extensively studied due to their interesting photophysical and electrochemical properties, which make them suitable for various applications, including organic electronics and fluorescence materials. The papers provided focus on different carbazole derivatives, particularly those substituted at the 3,6-positions, which are relevant to the understanding of this compound.
Synthesis Analysis
The synthesis of carbazole derivatives is often achieved through methods such as Ulmann coupling reactions, as seen in the synthesis of bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles . Another method reported is the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride, which was used to synthesize 1,3,6,8-tetra-tert-butylcarbazole . These methods highlight the versatility in the synthesis of carbazole derivatives, which can be tailored to introduce various substituents and functional groups, affecting their properties and potential applications.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is crucial in determining their photophysical and electrochemical properties. X-ray crystallographic analysis is often employed to elucidate the structure of these compounds . The introduction of bulky tert-butyl groups, for instance, can create significant steric hindrance, which influences the molecular conformation and, consequently, the electronic properties of the material . The molecular gap formed by such substituents can be calculated and compared to other substituents to understand the impact on the material's properties .
Chemical Reactions Analysis
Carbazole derivatives can participate in various chemical reactions, including the formation of exterplexes with electron acceptors . Despite the steric hindrance of tert-butyl groups, compounds such as poly(3,6-di-tert-9-vinylcarbazole) can still form exterplexes, indicating a relatively loose conformational requirement for such interactions . Additionally, the oxidation of 3,6-substituted carbazoles is reversible and influenced by the substituents, while unprotected carbazoles can undergo dimerization upon oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the synthesized 3,6-di-tert-butyl-9H-carbazole derivatives exhibit fluorescent emission in the range of 400–600 nm with a high quantum yield, indicating their potential use in fluorescence applications . The electronic, photophysical, and electrochemical properties of these materials can be tuned by manipulating the conjugation of the electron donor units, as demonstrated by the variation in the energy gap between singlet and triplet states . Electrochemical characterizations reveal that the redox potential of carbazole derivatives is affected by the nature of the substituents, and the stability of the oxidized forms can vary significantly .
Aplicaciones Científicas De Investigación
1. Derivatization and Biotransformation in Bacterial Cells
Research has explored the bacterial biotransformation of carbazole derivatives, including 9H-carbazole and related compounds, using strains like Ralstonia sp. These studies focus on understanding the transformation processes and identifying the major products of these reactions. Such insights are crucial in pharmacological applications where carbazole derivatives are involved (Waldau et al., 2009).
2. Organic Light-Emitting Diodes (OLEDs)
9,3':6',9''-Tercarbazole derivatives have been synthesized and utilized in the development of efficient OLEDs. Their unique donor-spacer-acceptor structure makes them suitable as multifunctional components in exciplex emitters. These emitters can modulate emission spectra and enhance performance in OLEDs, demonstrating the potential of such compounds in advanced electronic applications (Yang et al., 2021).
3. Thermally Activated Delayed Fluorescence (TADF)
The role of fluorine-substitution in this compound derivatives has been studied for their application in TADF emitters. This research is significant for the development of high-efficiency OLEDs, as these emitters can achieve high external quantum efficiencies, indicating a promising future for fluorinated TADF emitters in display technologies (Li et al., 2018).
4. Development of Bipolar Host Materials
Compounds like 9'-Pyridinyl-9'H-9,3':6',9″-tercarbazole (PyCz) serve as bipolar host materials in PhOLEDs. The introduction of additional n-type units in these compounds facilitates electron injection and transportation, leading to higher efficiencies and slower efficiency roll-off in OLEDs. This demonstrates the potential of dual n-type unit bipolar hosts in high-performance OLEDs (Wang et al., 2017).
5. Photophysical Properties and Synthesis
The electrochemical and spectral characterizations of 9-phenylcarbazoles, including derivatives of this compound, have been studied. These investigations provide insights into the redox properties and reaction behaviors of carbazole compounds, which are essential for their application in various electronic and photonic devices (Chiu et al., 2012).
6. Conductive Polymers
Research on polymers like poly(3,9-carbazolyl) has demonstrated significant conductivity and high optical transmittance in the visible spectrum. These polymers, formed by linking carbazole units, show promise in semiconductor applications and could be pivotal in developing advanced optoelectronic materials (Racchini et al., 1988).
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of thermally activated delayed fluorescence (tadf) emitters , suggesting its role in light emission processes.
Mode of Action
9’H-9,3’:6’,9’'-Tercarbazole interacts with its targets through electronic coupling between the donor and acceptor groups . The presence of fluorine atoms in the molecule can influence the molecular conformation and the photophysical behavior of the emitters .
Result of Action
Its role in the synthesis of tadf emitters suggests it contributes to the generation of light in these systems .
Action Environment
The action, efficacy, and stability of 9’H-9,3’:6’,9’'-Tercarbazole can be influenced by various environmental factors. For instance, the presence of fluorine atoms in the molecule can affect its conformation and photophysical behavior .
Safety and Hazards
The safety data sheet for “9,3’:6’,9’'-Tercarbazole” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3,6-di(carbazol-9-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H23N3/c1-5-13-33-25(9-1)26-10-2-6-14-34(26)38(33)23-17-19-31-29(21-23)30-22-24(18-20-32(30)37-31)39-35-15-7-3-11-27(35)28-12-4-8-16-36(28)39/h1-22,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDZAJUZGODBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308657 | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
606129-90-2 | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606129-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,3':6',9''-Tercarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)


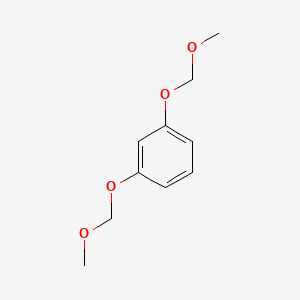

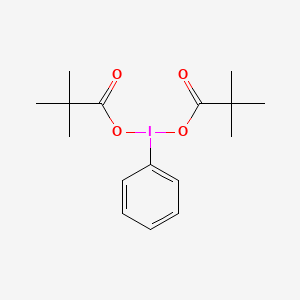

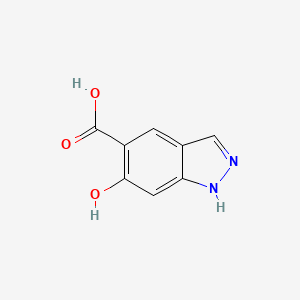
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
